Cas no 841-77-0 (1-(diphenylmethyl)piperazine)

1-(diphenylmethyl)piperazine structure
1-(diphenylmethyl)piperazine structure
Product Name:1-(diphenylmethyl)piperazine
Número CAS:841-77-0
MF:C17H20N2
Megavatios:252.354104042053
MDL:MFCD00038379
CID:40054
PubChem ID:70048
Update Time:2025-05-24

1-(diphenylmethyl)piperazine Propiedades químicas y físicas

Nombre e identificación

    • 1-Benzhydrylpiperazine
    • Benzhydrylpiperazine
    • N-(Diphenylmethyl)piperazine
    • 1-(Diphenylmethyl)piperazine
    • 1-Benzhydryl-piperazine
    • N-Benzhydrylpiperazine
    • Diphenylmethylpiperazine
    • Norcyclizine
    • Normethylcyclizine
    • Piperazine, 1-(diphenylmethyl)-
    • 4-Benzhydrylpiperazine
    • benzhydryl piperazine
    • (diphenylmethyl)piperazine
    • 1-(diphenylmethyl) piperazine
    • NWVNXDKZIQLBNM-UHFFFAOYSA-N
    • CINNARIZINE IMPURITY A
    • benzhydrylpiperazin
    • 1-benzh
    • Cetirizine SM impurity 1 HCl
    • 1-(Diphenylmethyl)piperazine (ACI)
    • 4-(Diphenylmethyl)piperazine
    • NSC 35536
    • 1-(diphenylmethyl)-piperazin
    • Cinnarizine Imp. A (EP): 1-(Diphenylmethyl)piperazine
    • MFCD00038379
    • NCGC00245934-01
    • 841-77-0
    • Benzhydrylpiperazine 1-(Diphenylmethyl)piperazine
    • ChemDiv3_014411
    • UNII-NU6V5ZHD9P
    • Oprea1_339020
    • STK400345
    • 1-diphenylmethylpiperazine
    • CBDivE_013583
    • CS-W014092
    • B3760
    • Q-102268
    • AC-15867
    • Cinnarizine metabolite M1
    • 5-23-01-00231 (Beilstein Handbook Reference)
    • DTXSID80232968
    • AKOS000119081
    • EU-0066577
    • 1-Benzhydryl piperazine
    • N-diphenylmethylpiperazine
    • BRD-K14568538-001-08-9
    • diphenylmethyl piperazine
    • BRN 0222773
    • MLS001202210
    • mono-benzhydrylpiperazine
    • 1-(diphenyl methyl)piperazine
    • SCHEMBL219432
    • HMS2868I18
    • Q5279744
    • DTXCID10155459
    • NU6V5ZHD9P
    • AB01730
    • NSC-35536
    • 4-(diphenylmethyl)-piperazine
    • CHEMBL1490469
    • EINECS 212-667-7
    • 4-diphenylmethylpiperazine
    • F0268-2663
    • N-(Benzhydryl)piperazine
    • CBDivE_013587
    • DB-031833
    • SMR000565014
    • 1-benzhydrylpiperazin
    • NSC35536
    • 1-(Diphenylmethyl)piperazine; Cinnarizine Imp. A (EP); Cinnarizine Impurity A
    • IDI1_030209
    • NS00038453
    • EN300-19049
    • 1-(diphenylmethyl)-piperazine
    • N-(diphenylmethyl) -piperazine
    • HMS1513P01
    • GF-0119
    • BP-12848
    • 1-(Diphenylmethyl)piperazine, >=98.0% (NT)
    • Norcyclizine oxalate (1:2)
    • Z104472428
    • diphenylmethylpiperazin
    • 1-(diphenylmethyl)piperazine
    • MDL: MFCD00038379
    • Renchi: 1S/C17H20N2/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19/h1-10,17-18H,11-14H2
    • Clave inchi: NWVNXDKZIQLBNM-UHFFFAOYSA-N
    • Sonrisas: C1C=CC(C(N2CCNCC2)C2C=CC=CC=2)=CC=1
    • Brn: 0222773

Atributos calculados

  • Calidad precisa: 252.16300
  • Masa isotópica única: 252.163
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 19
  • Cuenta de enlace giratorio: 3
  • Complejidad: 230
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 15.3
  • Carga superficial: 0
  • Xlogp3: 2.8

Propiedades experimentales

  • Color / forma: Powder
  • Denso: 1.0546 (rough estimate)
  • Punto de fusión: 91.0 to 95.0 deg-C
  • Punto de ebullición: 185°C/2mmHg(lit.)
  • Punto de inflamación: 115 ºC
  • índice de refracción: 1.5794 (estimate)
  • Coeficiente de distribución del agua: 0.45 g/L (20 ºC)
  • PSA: 15.27000
  • Logp: 2.94790
  • Sensibilidad: Air Sensitive
  • Disolución: 水溶解性0.45 g/L (20 ºC)

1-(diphenylmethyl)piperazine Información de Seguridad

1-(diphenylmethyl)piperazine Datos Aduaneros

  • Código HS:2942000000
  • Datos Aduaneros:

    中国海关编码:

    2933599090

    概述:

    2933599090. 其他结构上有嘧啶环的化合物(包括其他结构上有哌嗪环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(diphenylmethyl)piperazine PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B838639-500g
1-Benzhydrylpiperazine
841-77-0 98%
500g
1,727.00 2021-05-17
TRC
B196950-1g
1-Benzhydrylpiperazine
841-77-0
1g
$ 74.00 2023-04-19
TRC
B196950-5g
1-Benzhydrylpiperazine
841-77-0
5g
$ 85.00 2023-04-19
TRC
B196950-50g
1-Benzhydrylpiperazine
841-77-0
50g
$ 108.00 2023-04-19
TRC
B196950-100g
1-Benzhydrylpiperazine
841-77-0
100g
$ 136.00 2023-04-19
TRC
B196950-250g
1-Benzhydrylpiperazine
841-77-0
250g
$ 176.00 2023-04-19
TRC
B196950-500g
1-Benzhydrylpiperazine
841-77-0
500g
$ 272.00 2023-04-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R028943-25g
1-(diphenylmethyl)piperazine
841-77-0 98%
25g
¥104 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R028943-5g
1-(diphenylmethyl)piperazine
841-77-0 98%
5g
¥39 2024-05-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B134038-5g
1-(diphenylmethyl)piperazine
841-77-0 ≥98.0%(GC)
5g
¥69.90 2023-09-04

1-(diphenylmethyl)piperazine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol
Referencia
Synthesis of Heterocyclic Nitrogen Derivatives
Wacht, Elisabeth, 1993, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol
Referencia
Tricyclic analogs of the antiallergic agent oxatomide: 1-[3-[4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-1-piperazinyl]propyl]-1,3-dihydro-2H-benzimidazol-2-one and the related 6,11-dihydrodibenzo[b,e]thiepin, 4,9-dihydrothieno[2,3-c]-2-benzothiepin, and 10,11-dihydrodibenzo[b,f]thiepin derivatives
Jilek, Jiri; Holubek, Jiri; Svatek, Emil; Metys, Jan; Frycova, Hana; et al, Collection of Czechoslovak Chemical Communications, 1988, 53(4), 870-83

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, reflux
Referencia
Selective Naked-Eye Detection of Hg2+ through an Efficient Turn-On Photoinduced Electron Transfer Fluorescent Probe and Its Real Applications
Srivastava, Priyanka; Razi, Syed S.; Ali, Rashid; Gupta, Ramesh C.; Yadav, Suresh S.; et al, Analytical Chemistry (Washington, 2014, 86(17), 8693-8699

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  overnight, reflux
Referencia
A simple blue fluorescent probe to detect Hg2+ in semiaqueous environment by intramolecular charge transfer mechanism
Srivastava, Priyanka; Ali, Rashid; Razi, Syed S.; Shahid, Mohammad; Patnaik, Satyakam; et al, Tetrahedron Letters, 2013, 54(28), 3688-3693

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  rt; 4.5 h, rt
1.2 Solvents: Acetonitrile ;  16 h, 70 °C
Referencia
Repurposing the Antihistamine Terfenadine for Antimicrobial Activity against Staphylococcus aureus
Perlmutter, Jessamyn I.; Forbes, Lauren T.; Krysan, Damian J.; Ebsworth-Mojica, Katherine; Colquhoun, Jennifer M.; et al, Journal of Medicinal Chemistry, 2014, 57(20), 8540-8562

Métodos de producción 6

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  45 min, 250 psi, 150 °C
Referencia
Continuous-Flow Multistep Synthesis of Cinnarizine, Cyclizine, and a Buclizine Derivative from Bulk Alcohols
Borukhova, Svetlana; Noel, Timothy; Hessel, Volker, ChemSusChem, 2016, 9(1), 67-74

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Cyclohexane ;  rt; 16 h, reflux
Referencia
Palladium-catalyzed selective oxidative amination of olefins with Lewis basic amines
Jin, Yangbin; Jing, Yaru; Li, Chunsheng; Li, Meng; Wu, Wanqing ; et al, Nature Chemistry, 2022, 14(10), 1118-1125

Métodos de producción 8

Condiciones de reacción
1.1 Solvents: Toluene ;  45 - 60 min, 60 - 70 °C; 8 - 10 h, 90 - 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referencia
Stereoselective synthesis of (Z)-1-benzhydryl-4-cinnamylpiperazines via the Wittig reaction
Shivprakash, S.; Reddy, G. Chandrasekara, Synthetic Communications, 2014, 44(5), 600-609

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  15 min, rt
1.2 rt; 8 h, 80 °C
Referencia
Regioselective Synthesis, Antibacterial, Molecular Docking and Fingerprint Applications of 1-Benzhydrylpiperazine Derivatized 1,4-Disubstituted 1,2,3-Triazoles
Govindaiah, Shivaraja; Sreenivasa, Swamy ; Ramakrishna, Ramesha Andagar; Rao, Tadimety Madhu Chakrapani; Nagabhushana, Hanumanthappa, ChemistrySelect, 2018, 3(28), 8111-8117

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Potassium iodide Catalysts: Benzyltriethylammonium bromide Solvents: Tetrahydrofuran ;  8 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
A Novel Synthetic Approach to Diarylmethylpiperazine Drugs
Yu, Tian; Dong, Hongbo; Shi, Zheng; Cheng, Lijia; Guo, Xiaoheng; et al, Letters in Organic Chemistry, 2018, 15(6), 485-490

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
1.2 Solvents: Dimethylformamide ;  rt; 10 h, 80 °C
Referencia
Synthesis and pharmacological evaluation of 1-benzhydryl piperazine derivatives
Thakran, Atul Kumar; Gupta, Sushil; Kumari, Shilpa; Mourya, Abhay Kumar; Alok, Shashi, International Journal of Pharmaceutical Sciences and Research, 2012, 3(1), 213-217

Métodos de producción 12

Condiciones de reacción
Referencia
Preparation of 1-benzhydrylpiperazine
, German Democratic Republic, , ,

Métodos de producción 13

Condiciones de reacción
1.1 rt; 12 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, rt
Referencia
Synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives
Singh, Kuldeep; Shakya, Ashok K.; Alok, Shashi; Naik, Rajashri R.; Kumar, Arun, International Journal of Pharmaceutical Sciences and Research, 2022, 13(4), 1777-1784

1-(diphenylmethyl)piperazine Raw materials

1-(diphenylmethyl)piperazine Preparation Products

1-(diphenylmethyl)piperazine Proveedores

Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:841-77-0)1-BENZHYDRYLPIPERAZINE
Número de pedido:sfd17751
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:38
Precio ($):discuss personally
Correo electrónico:sales2@senfeida.com
Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:841-77-0)1-Benzhydryl-piperazine
Número de pedido:A10122
Estado del inventario:in Stock
Cantidad:500g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 15:12
Precio ($):194.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:841-77-0)1-BENZHYDRYLPIPERAZINE
sfd17751
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:841-77-0)1-Benzhydryl-piperazine
A10122
Pureza:99%
Cantidad:500g
Precio ($):194.0